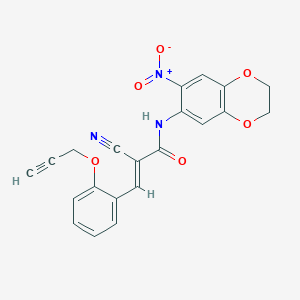
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties . The presence of a piperazine ring in its structure further enhances its pharmacological potential, making it a subject of interest in medicinal chemistry research .
Vorbereitungsmethoden
The synthesis of 1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the reaction of 2,4-dichloropyrimidine with 4-methoxyaniline to form 4-(4-methoxyphenyl)pyrimidine. This intermediate is then reacted with piperazine to yield 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine. Finally, the target compound is obtained by reacting this intermediate with 2-methylpropan-1-one under appropriate conditions .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects . The piperazine ring in its structure enhances its binding affinity to the target enzyme, contributing to its potency .
Vergleich Mit ähnlichen Verbindungen
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one can be compared with other pyrimidine derivatives that also exhibit biological activities. Similar compounds include:
4,6-Disubstituted pyrimidines: These compounds have been studied for their anticancer, antiviral, and antibacterial properties.
Piperazine-containing pyrimidines: These derivatives are known for their enhanced pharmacological activities due to the presence of the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)19(24)23-10-8-22(9-11-23)18-12-17(20-13-21-18)15-4-6-16(25-3)7-5-15/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMLHKWTDQQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)



![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)


![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)
![2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)
![2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2399606.png)
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)
